2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide is a chemical compound that belongs to the indolizine family.
Preparation Methods
The synthesis of 2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide typically involves radical cyclization and cross-coupling reactions. These methods are efficient for constructing the indolizine ring and forming C–C or C–X bonds with high atom- and step-economy . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is being explored for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide can be compared with other indolizine derivatives, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds exhibit dual antimicrobial and anti-inflammatory activities.
N-(3-amino-4-methylphenyl)benzamide: This compound is used in continuous synthesis processes and has similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-amino-3-benzoyl-N-(4-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)25-23(28)19-18-9-5-6-14-26(18)21(20(19)24)22(27)16-7-3-2-4-8-16/h2-14H,24H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHAPRQNHTYQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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